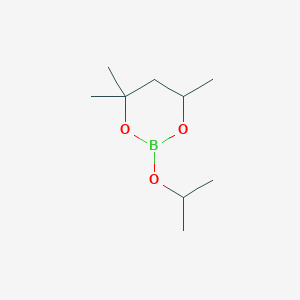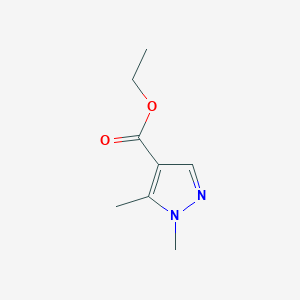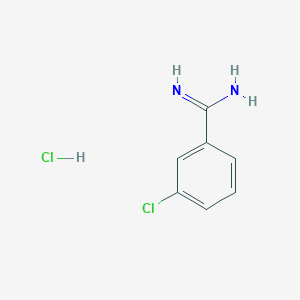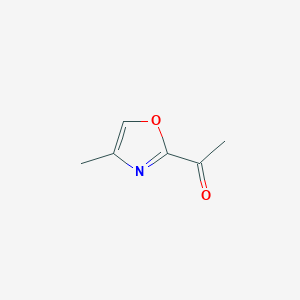
2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane
Descripción general
Descripción
2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (IPTMD) is a boron-containing compound with a wide range of potential applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 212.11 g/mol and a melting point of 54-56°C. This compound is of particular interest due to its ability to form strong covalent bonds with other molecules, making it useful for a variety of chemical reactions. In addition, IPTMD is highly soluble in both polar and non-polar solvents, making it an ideal choice for a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane: A Comprehensive Analysis
Borylation of Arenes: This compound is utilized as a reagent for the borylation of arenes, a process that introduces a boron-containing group into an aromatic compound. This is a crucial step in the synthesis of various organic compounds with applications in pharmaceuticals and materials science .
Synthesis of Fluorenylborolane: It serves as a precursor for the preparation of fluorenylborolane, which is an important intermediate in organic synthesis and can be used in the development of new materials and chemicals .
Conjugated Copolymers Production: The compound is involved in the synthesis of intermediates for generating conjugated copolymers. These polymers have extensive applications in electronics, including organic light-emitting diodes (OLEDs) and solar cells .
Pharmaceutical Precursor: It acts as a pivotal precursor for pharmaceutical compounds, particularly those engineered to combat specified ailments. Its unique chemical structure makes it valuable in drug design and synthesis .
Material Science Research: Due to its ability to form stable boron-containing compounds, it is used in material science research to develop new materials with enhanced properties.
Catalysis: In catalysis, this compound can be used to facilitate various chemical reactions, improving efficiency and selectivity in industrial processes.
Analytical Chemistry: It may also find use in analytical chemistry as a standard or reagent due to its well-defined structure and properties.
Educational Purposes: Lastly, it can be used for educational purposes in academic research labs to demonstrate chemical reactions and synthesis techniques involving boron compounds.
Mecanismo De Acción
Target of Action
It is known to be a coupling reagent used in palladium-catalyzed cross-coupling reactions .
Mode of Action
2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane interacts with its targets through a process known as cross-coupling. This is a common reaction in organic chemistry, where two fragments are joined together with the aid of a metal catalyst .
Biochemical Pathways
Its role as a coupling reagent in palladium-catalyzed cross-coupling reactions suggests that it may be involved in the synthesis of various organic compounds .
Pharmacokinetics
Its physical properties such as boiling point (59 °c/15 mmHg), flash point (49 °C), and density (092 g/mL at 25 °C) suggest that it may have certain characteristics affecting its bioavailability .
Result of Action
Its use in palladium-catalyzed cross-coupling reactions suggests that it may contribute to the formation of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane. For instance, it should be stored under inert gas and away from moisture, as it decomposes in the presence of humidity . Furthermore, its flammability indicates that it should be kept away from heat sources, sparks, open flames, and hot surfaces .
Propiedades
IUPAC Name |
4,4,6-trimethyl-2-propan-2-yloxy-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BO3/c1-7(2)11-10-12-8(3)6-9(4,5)13-10/h7-8H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCZPHINTQYKPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500285 | |
| Record name | 4,4,6-Trimethyl-2-[(propan-2-yl)oxy]-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane | |
CAS RN |
61676-61-7 | |
| Record name | 4,4,6-Trimethyl-2-[(propan-2-yl)oxy]-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Isopropoxy-4,4,6-trimethyl-1,3,2-dioxaborinane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















